3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE
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Overview
Description
3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrolizine ring, which is a fused bicyclic system containing nitrogen. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is efficient and yields the desired pyrrolizine derivatives with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of water as a reaction medium, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Mechanism of Action
The mechanism of action of 3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular functions. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities, including antiviral, anticancer, and antimicrobial properties.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen in their ring structure and are known for their biological activities, such as antimicrobial and kinase inhibitory effects.
Uniqueness
3-OXO-5-PHENYL-1-PIPERIDINO-3H-PYRROLIZIN-2-YL CYANIDE is unique due to its specific ring structure and the presence of a cyanide group. This combination of features gives it distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-oxo-5-phenyl-1-piperidin-1-ylpyrrolizine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c20-13-15-18(21-11-5-2-6-12-21)17-10-9-16(22(17)19(15)23)14-7-3-1-4-8-14/h1,3-4,7-10H,2,5-6,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXYXYGVEAHENP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C2=CC=C3C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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